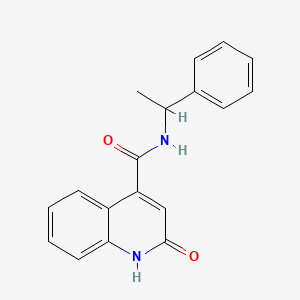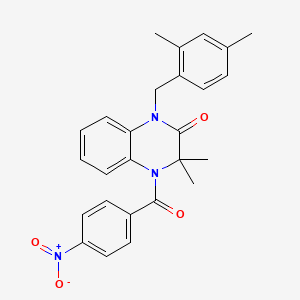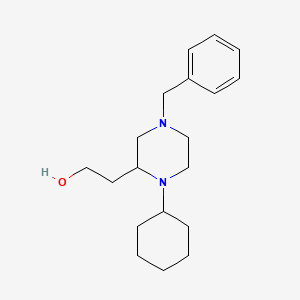
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide, also known as PHEN, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
作用機序
The mechanism of action of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been shown to inhibit the replication of viruses by interfering with various stages of the viral life cycle.
Biochemical and Physiological Effects
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to modulate the activity of various other receptors and ion channels, including the AMPA receptor, the GABA receptor, and the voltage-gated sodium channel. 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It has also been found to have low toxicity in vitro and in vivo, making it a relatively safe tool for investigating biological processes. However, one limitation of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research involving 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide. One area of interest is the development of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide in various diseases, including neurodegenerative diseases, cancer, and infectious diseases. Finally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide, which may lead to the development of new therapeutic strategies.
合成法
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the use of a palladium-catalyzed coupling reaction between 2-bromo-4-quinolinecarboxylic acid and 1-phenylethylamine, or the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 1-phenylethyl isocyanate.
科学的研究の応用
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to modulate the activity of the NMDA receptor, which is involved in learning and memory. This makes 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide a potential tool for investigating the mechanisms underlying these processes.
In cancer research, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This suggests that 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide may have potential as an anticancer agent.
In infectious disease research, 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide has been found to have antiviral activity against a variety of viruses, including HIV, hepatitis C virus, and influenza A virus. This suggests that 2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide may have potential as a therapeutic agent for these diseases.
特性
IUPAC Name |
2-oxo-N-(1-phenylethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(13-7-3-2-4-8-13)19-18(22)15-11-17(21)20-16-10-6-5-9-14(15)16/h2-12H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQMAAYTTNWYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1-phenylethyl)-4-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-fluorophenyl)-5-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6140509.png)

![1-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6140516.png)
![ethyl 4-(2-methoxyethyl)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6140523.png)
![ethyl (1-{[2-(1,3-benzodioxol-5-yloxy)propanoyl]amino}cyclohexyl)acetate](/img/structure/B6140525.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6140528.png)
![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6140551.png)
![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)
![2-(2-methoxyethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6140559.png)
![7-(4-fluorobenzyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140578.png)
![N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6140593.png)
